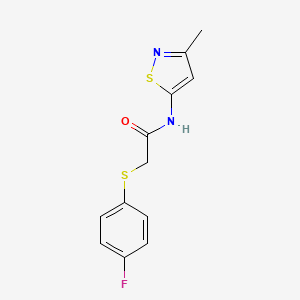

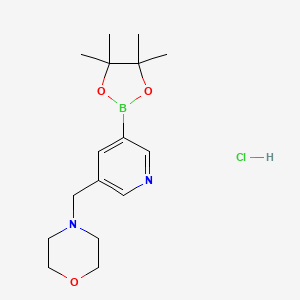

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, commonly known as CB-1, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. CB-1 belongs to the class of diazepanes, which are known for their anxiolytic and sedative effects. However, CB-1 has shown promising results in various scientific studies, indicating its potential in various applications.

Applications De Recherche Scientifique

Organocatalytic Reactions

Ethyl diazepane carboxylate is explored as a catalyst in the oxy-Cope rearrangement of hexadiene carboxaldehydes, demonstrating its utility in complex transformation processes. This application shows the compound's relevance in synthesizing cyclopentane-containing products through iminium ion activation and Michael reaction cascades, offering a route to stereocontrolled synthesis with broad substrate applicability (Barrett, Campbell, & Gleason, 2023).

Synthesis of Isochromene Derivatives

Another study explores the use of 4-Diazoisochroman-3-imines as metal carbene precursors for the synthesis of isochromene derivatives. These findings highlight the versatility of diazepane derivatives in facilitating cycloaddition reactions under Rh(II) catalysis, leading to spiro[cyclopropane-1,4'-isochroman]-3'-imines and tetrahydroisochromeno[3,4-b] azepines (Ren et al., 2017).

Novel Synthesis Approaches

Research includes a novel one-pot pseudo-five-component synthesis approach for 4,5,6,7-tetrahydro-1H-1,4-diazepine-5-carboxamide derivatives. This synthesis technique starts from simple inputs and operates under mild conditions, showcasing the structural flexibility and functional group compatibility of diazepane derivatives (Shaabani et al., 2008).

Histamine H(3) Receptor Antagonists

A hydroxyproline-based H(3) receptor antagonist, synthesized from 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide, demonstrates the compound's potential in developing medications for neurological conditions. This work highlights the strategic manipulation of stereochemistry and the synthesis route's economic efficiency (Pippel et al., 2010).

Synthesis of 1,4-Diazacycles

The syntheses of 1,4-diazacycles through diol-diamine coupling, facilitated by a ruthenium(II) catalyst, further exhibit the compound's utility in constructing diazepanes and piperazines. This method stands out for its ability to tolerate various amines and alcohols, contributing to the synthesis of significant medicinal compounds like cyclizine and homochlorcyclizine (Nalikezhathu et al., 2023).

Propriétés

IUPAC Name |

4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIGDCKUNYYWPIP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CCCN(CC1)C2CCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)

![3-chloro-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2821044.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2821051.png)

![4-Cyclopropyl-5-fluoro-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2821053.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide](/img/structure/B2821057.png)